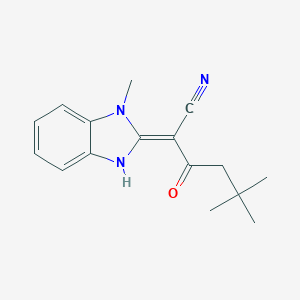
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile, also known as DMBOH, is a chemical compound with potential applications in scientific research.
作用機序
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile binds to copper ions through the benzimidazole moiety, forming a stable complex. The complex can emit fluorescence upon excitation with light, allowing for the detection and imaging of copper ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has a high selectivity for copper ions over other metal ions, such as iron and zinc.
Biochemical and Physiological Effects
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in cell cultures and has potential as a non-invasive tool for studying copper ion dynamics in living cells.
実験室実験の利点と制限
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has several advantages for lab experiments, including its high selectivity for copper ions, low toxicity, and ability to detect copper ions in living cells. However, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has limitations, such as its limited selectivity for other metal ions and potential interference with other fluorescent probes.
将来の方向性
For (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile research include the development of new fluorescent probes with improved selectivity for copper ions, the study of copper ion dynamics in neurodegenerative diseases, and the application of (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile in other biological systems. Additionally, (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile could potentially be used for the development of new therapeutics for copper-related diseases.
合成法
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can be synthesized through a reaction between 3-methyl-1H-benzimidazole-2-carbaldehyde and 5,5-dimethyl-3-oxohexanenitrile in the presence of a base catalyst. The reaction produces (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile as a yellow solid with a melting point of 158-160°C.
科学的研究の応用
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has potential applications in scientific research as a fluorescent probe for detecting and imaging metal ions. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile has been shown to selectively bind to copper ions and can be used to detect copper ions in living cells. (2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile can also be used to study the role of copper ions in biological processes, such as neurodegenerative diseases.
特性
製品名 |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
|---|---|
分子式 |
C16H19N3O |
分子量 |
269.34 g/mol |
IUPAC名 |
(2E)-5,5-dimethyl-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile |
InChI |
InChI=1S/C16H19N3O/c1-16(2,3)9-14(20)11(10-17)15-18-12-7-5-6-8-13(12)19(15)4/h5-8,18H,9H2,1-4H3/b15-11+ |
InChIキー |
IDVQCMSCXKJXSR-RVDMUPIBSA-N |
異性体SMILES |
CC(C)(C)CC(=O)/C(=C/1\NC2=CC=CC=C2N1C)/C#N |
SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
正規SMILES |
CC(C)(C)CC(=O)C(=C1NC2=CC=CC=C2N1C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)

![2-[5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]succinic acid](/img/structure/B254864.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)


![6-bromo-3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B254883.png)

